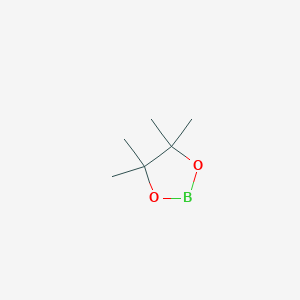

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound Pinacolborane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPWAYBEOJRFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1OC(C(O1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422852 | |

| Record name | Pinacolborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-63-8 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), is a colorless liquid organic compound with the chemical formula C6H13BO2.[1][2] It is a key reagent in organic synthesis, serving as a versatile building block for the creation of complex molecules.[3] Its significance is particularly pronounced in the pharmaceutical, pesticide, and dye industries, where it is instrumental in hydroboration and borylation reactions.[3] The ability of pinacolborane to introduce boron atoms into organic frameworks with high precision makes it an invaluable tool for medicinal chemists in the design of novel drug candidates.[3][4]

Core Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H13BO2 |

| Molecular Weight | 127.98 g/mol [2] |

| CAS Number | 25015-63-8[3] |

| Appearance | Colorless liquid[3] |

| Density | 0.882 g/mL at 25 °C[1] |

| Boiling Point | 42-43 °C/50 mmHg[1] |

| Refractive Index | n20/D 1.396[1] |

| Flash Point | 5 °C (41.0 °F) - closed cup[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis of Pinacolborane Derivatives

While pinacolborane itself is commercially available, its derivatives are central to its application. A common method for preparing pinacolborane esters is through the reaction of a boronic acid with pinacol.

Experimental Protocol: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the synthesis of a dichloromethyl derivative of pinacolborane, which can be further modified.

Step A: (Dichloromethyl)boronic acid (1)

-

A flame-dried 1-L, three-necked, round-bottomed flask is equipped with an addition funnel, an overhead mechanical stirrer, and a rubber septum with an argon inlet/outlet and a temperature probe.

-

The flask is charged with dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol).

-

The mixture is cooled to -100 °C in an ethanol/liquid nitrogen bath and stirred vigorously (400 rpm).

-

A solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) is added dropwise over 45 minutes, maintaining the internal temperature at -100 °C.

-

The reaction mixture is stirred at this temperature for 40 minutes.

-

Trimethyl borate (15.0 mL, 133 mmol) is added in one portion.

-

The mixture is stirred at -100 °C for another 40 minutes.

-

Hydrochloric acid (5 N, 30 mL) is added, the cooling bath is removed, and the mixture is stirred for 1 hour.[5]

Step B: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)

-

To the crude (dichloromethyl)boronic acid (1) from Step A in a 250-mL round-bottomed flask under argon, add dry dichloromethane (100 mL).

-

After complete dissolution, add anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol).

-

The heterogeneous mixture is stirred under argon at room temperature for 16 hours.[5]

Key Reactions and Applications in Drug Development

Pinacolborane and its derivatives are fundamental reagents in several carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern drug synthesis.

Hydroboration

Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. Pinacolborane is widely used for the hydroboration of alkenes and alkynes, often catalyzed by transition metals.[1][6] This reaction is crucial for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a pinacol boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is extensively used in the pharmaceutical industry to synthesize complex organic molecules, including many commercial drugs.[4][7]

Experimental Protocol: Copper-Catalyzed Borylation of Aryl Iodides

This protocol outlines a method for preparing aryl boronates, which are key intermediates for Suzuki-Miyaura coupling.

-

A mixture of an aryl iodide (1.0 mmol), pinacolborane (1.5 mmol), and a copper catalyst (e.g., CuI, specific amount depends on the catalyst) is prepared in a suitable solvent (e.g., THF) under an inert atmosphere.

-

A base (e.g., a tertiary amine, 1.5 mmol) is added to the mixture.

-

The reaction is stirred at room temperature until the aryl iodide is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]

Role in Drug Development Workflow

The versatility of pinacolborane makes it a valuable tool throughout the drug development pipeline, from initial lead discovery to process optimization.

Safety and Handling

This compound is a flammable liquid and is water-reactive. Appropriate safety precautions must be taken during its handling and storage.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS02 (Flammable)[1] |

| Signal Word | Danger[1] |

| Hazard Statements | H225: Highly flammable liquid and vapor.[1] H261: In contact with water releases flammable gases.[1] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[1] P231 + P232: Handle under inert gas. Protect from moisture.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Personal Protective Equipment | N95 dust mask, eye shields, gloves.[1] |

| Storage Class Code | 4.3 - Hazardous materials which set free flammable gases upon contact with water.[1] |

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has made it indispensable in the field of drug discovery and development.[7] The ability to create diverse and complex molecular architectures efficiently and selectively ensures that pinacolborane will continue to be a vital tool for chemists pushing the boundaries of science.[4]

References

- 1. 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

The Structural Elucidation of Pinacolborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolborane (HBpin), with the chemical formula C₆H₁₃BO₂ and IUPAC name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is a versatile and widely utilized reagent in organic synthesis.[1] Its importance stems from the presence of a reactive boron-hydride bond within a stable five-membered dioxaborolane ring. This guide provides a comprehensive overview of the structural aspects of pinacolborane, including its synthesis, spectroscopic characterization, and key reactive pathways. While extensive experimental data on its synthesis and reactivity are available, a definitive experimental determination of its solid-state or gas-phase structure, including precise bond lengths and angles, is not readily found in the surveyed literature. This guide presents available experimental and computational data to offer a thorough understanding of this critical synthetic tool.

Introduction

Pinacolborane is a monomeric, colorless liquid that serves as a key precursor for the formation of pinacol boronate esters through hydroboration and borylation reactions.[1] These esters are crucial intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The five-membered C₂O₂B ring imparts stability to the molecule, while the B-H bond provides the reactivity necessary for its synthetic applications.

Molecular Structure

Computed Molecular Geometry

Computational chemistry databases offer theoretical models of the pinacolborane structure. The following table summarizes computed geometric parameters. It is crucial to note that these are theoretical values and may differ from experimental results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Source |

| Bond Length | B | H | - | Value not available | |

| Bond Length | B | O | - | Value not available | |

| Bond Length | O | C | - | Value not available | |

| Bond Length | C | C (ring) | - | Value not available | |

| Bond Length | C | C (methyl) | - | Value not available | |

| Bond Angle | O | B | O | Value not available | |

| Bond Angle | H | B | O | Value not available | |

| Bond Angle | B | O | C | Value not available | |

| Bond Angle | O | C | C (ring) | Value not available | |

| Bond Angle | O | C | C (methyl) | Value not available | |

| Bond Angle | C (ring) | C | C (methyl) | Value not available |

Note: Specific computed values for bond lengths and angles were not found in the provided search results. Computational chemistry databases like the NIST CCCBDB could be consulted for these theoretical values.

Experimental Data and Protocols

Synthesis of Pinacolborane

Several methods for the synthesis of pinacolborane have been reported. A common and effective method involves the reaction of a borane source with pinacol.

Protocol 1: From Borane-Methyl Sulfide Complex

This procedure involves the reaction of borane-methyl sulfide (BMS) with pinacol.

-

Reagents:

-

Borane-methyl sulfide complex (BH₃·SMe₂)

-

Pinacol ((CH₃)₄C₂O₂(OH)₂)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve pinacol in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-methyl sulfide complex to the stirred solution.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature.

-

The resulting solution of pinacolborane can be used directly or purified by distillation.

-

Protocol 2: From Dichloroborane

This method utilizes dichloroborane and pinacol in the presence of a base.

-

Reagents:

-

Dichloroborane solution in dioxane (1.0 M)

-

Pinacol

-

Triethylamine

-

Dichloromethane

-

-

Procedure:

-

To a 500 mL four-neck round-bottom flask under a nitrogen atmosphere, add 100 mL of dichloromethane and cool to 0 °C.

-

Add 100 mL of a 1.0 M dichloroborane solution in dioxane.

-

Add 11.82 g (0.1 mol) of pinacol.

-

Slowly add 20.24 g (0.2 mol) of triethylamine dropwise.

-

After the addition is complete, raise the temperature to 20 °C and stir the reaction mixture for 12 hours.

-

Filter the solid precipitate under a nitrogen atmosphere.

-

The filtrate is subjected to reduced pressure distillation to yield pinacolborane.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization and purity assessment of pinacolborane.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of pinacolborane.

-

¹H NMR: The proton NMR spectrum of pinacolborane typically shows a singlet for the twelve equivalent protons of the four methyl groups on the pinacol backbone. The hydride proton attached to the boron atom may appear as a broad quartet due to coupling with the boron nucleus.

-

¹¹B NMR: The boron-11 NMR spectrum is characteristic of a tetracoordinate boron atom and typically shows a doublet due to coupling with the directly attached hydride proton.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals corresponding to the quaternary carbons and the methyl carbons of the pinacol moiety.

Table 1: NMR Spectroscopic Data for Pinacolborane

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| ¹H | ~1.25 | singlet (12H, -CH₃) | - |

| ¹H | Not consistently reported | broad multiplet (1H, B-H) | - |

| ¹¹B | ~27-30 | doublet | ~130-140 (JB-H) |

| ¹³C | ~83.5 | singlet (-C(CH₃)₂) | - |

| ¹³C | ~24.5 | singlet (-CH₃) | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of pinacolborane provides key information about the functional groups present.

-

A strong, sharp absorption band is typically observed in the region of 2500-2600 cm⁻¹ corresponding to the B-H stretching vibration.

-

Strong bands associated with C-H stretching of the methyl groups are observed around 2850-3000 cm⁻¹.

-

Characteristic absorptions for the B-O and C-O bonds are also present in the fingerprint region.

Table 2: Key IR Absorption Frequencies for Pinacolborane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| B-H stretch | ~2570 | Strong, Sharp |

| C-H stretch (sp³) | ~2850-3000 | Strong |

| B-O stretch | ~1350-1380 | Strong |

| C-O stretch | ~1140 | Strong |

Key Reactions and Mechanisms

Pinacolborane is a cornerstone reagent for hydroboration reactions, which involve the addition of the B-H bond across a double or triple bond.

Hydroboration of Alkenes

The hydroboration of alkenes with pinacolborane, often catalyzed by transition metals, proceeds with high regioselectivity (typically anti-Markovnikov) and stereoselectivity (syn-addition).

Workflow for Catalytic Hydroboration of an Alkene:

Simplified Catalytic Cycle for Hydroboration:

The mechanism of transition metal-catalyzed hydroboration can be complex and varies with the catalyst used. A generalized, simplified pathway is illustrated below.

Conclusion

Pinacolborane is an indispensable reagent in modern organic chemistry, enabling a wide array of synthetic transformations. While its reactivity and spectroscopic properties are well-documented, a definitive experimental determination of its three-dimensional structure remains elusive in the readily available literature. The data and protocols presented in this guide provide a comprehensive overview for researchers utilizing this powerful synthetic tool, highlighting both the established knowledge and the areas where further structural investigation is warranted. The provided workflows and mechanistic diagrams offer a clear visual representation of its application and mode of action.

References

Synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane from Pinacol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), is a versatile and widely utilized reagent in organic synthesis, particularly in hydroboration and cross-coupling reactions. Its stability, ease of handling, and broad functional group tolerance make it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to pinacolborane from pinacol, focusing on detailed experimental protocols, quantitative data comparison, and reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development with the practical knowledge required for the efficient synthesis and application of this key building block.

Introduction

Pinacolborane is a key intermediate in organic chemistry, serving as a precursor to a wide array of boronic esters.[1] These esters are fundamental components of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The synthesis of pinacolborane itself is therefore a critical process in academic and industrial laboratories. The most common and direct approach involves the reaction of pinacol (2,3-dimethylbutane-2,3-diol) with a suitable borane source. This guide will explore the most prevalent methods, detailing the reaction of pinacol with borane complexes and dichloroborane.

Synthetic Pathways and Mechanisms

The synthesis of pinacolborane from pinacol generally proceeds via the reaction of the diol with a borane source, leading to the formation of the cyclic boronic ester and the release of hydrogen gas or other byproducts. The choice of borane reagent can influence the reaction conditions, yield, and purity of the final product.

**2.1. Reaction with Borane-Dimethyl Sulfide Complex (BH₃·SMe₂) **

A widely employed method for the synthesis of pinacolborane involves the reaction of pinacol with borane-dimethyl sulfide complex.[1] The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the evolution of hydrogen gas.

The proposed reaction mechanism involves the initial coordination of the borane to one of the hydroxyl groups of pinacol, followed by an intramolecular elimination of hydrogen to form an intermediate alkoxyborane. A second, similar step results in the formation of the cyclic pinacolborane and the liberation of a second molecule of hydrogen.

Caption: Reaction pathway for the synthesis of pinacolborane from pinacol and BH₃·SMe₂.

Reaction with Dichloroborane

An alternative approach utilizes dichloroborane, often in the form of a dioxane complex, which reacts with pinacol in the presence of a base, such as triethylamine.[2] The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct. This method can offer high yields and avoids the use of volatile and odorous dimethyl sulfide.[2]

The reaction proceeds through a stepwise displacement of the chloride ions on the boron atom by the hydroxyl groups of pinacol. The triethylamine acts as a scavenger for the liberated protons, driving the reaction to completion.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of pinacolborane from pinacol using different borane sources.

Synthesis using Borane-Dimethyl Sulfide Complex

This protocol is adapted from a common laboratory procedure.[3]

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add pinacol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 eq) dropwise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

-

The product can be used directly in solution for subsequent reactions, or the solvent can be removed under reduced pressure. For purification, the crude product can be distilled under reduced pressure.

Synthesis using Dichloroborane

This method is based on a patented procedure and offers a high-yielding alternative.[2]

Procedure:

-

In a four-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and dimethyl sulfide.

-

Cool the mixture to 0 °C and add a solution of dichloroborane in dioxane (1.0 M, 1.0 eq).

-

Add pinacol (1.3 eq) to the mixture.

-

Slowly add triethylamine (2.2 eq) dropwise to the reaction mixture.

-

After the addition, warm the reaction to 20 °C and stir for 12 hours.

-

Filter the solid triethylamine hydrochloride byproduct under a nitrogen atmosphere.

-

The filtrate is then subjected to fractional distillation under reduced pressure to yield pure pinacolborane.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for pinacolborane from pinacol.

| Borane Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| BH₃·SMe₂ | CH₂Cl₂ | None | 0 to RT | 1.25 | Not specified | [3] |

| BH₃·SMe₂ | CH₂Cl₂ | None | 0 to RT | 17 | 81.7 | [3] |

| H₃B·N(Ph)Et₂ | THF | None | 25 | 0.5 | 75 | [1] |

| Dichloroborane | Dioxane/CH₂Cl₂ | Triethylamine | 0 to 20 | 12 | 88 | [1] |

| Dichloroborane | THF/Dimethyl sulfide | Triethylamine | 0 to 20 | 12 | 90 | [2] |

Experimental Workflow

The general workflow for the synthesis and purification of pinacolborane is outlined below.

Caption: General experimental workflow for the synthesis of pinacolborane.

Conclusion

The synthesis of this compound from pinacol is a well-established and efficient process. The choice of borane reagent, either a borane complex like BH₃·SMe₂ or dichloroborane, allows for flexibility in reaction conditions and scale. The methods presented in this guide provide high yields of the desired product, which is a crucial building block in modern organic synthesis and drug discovery. Careful attention to experimental detail, particularly the handling of moisture-sensitive reagents and the control of hydrogen evolution, is paramount for successful synthesis. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Commonly known as pinacolborane, its utility in forming stable boronic esters makes it an invaluable tool in drug discovery and development. This document compiles essential physical data, outlines experimental methodologies for their determination, and visualizes its application in key synthetic pathways.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its chemical stability and miscibility with common organic solvents contribute to its widespread use in synthetic chemistry.[1] The following table summarizes its key physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃BO₂ | |

| Molecular Weight | 127.98 g/mol | |

| Density | 0.882 g/mL at 25 °C | |

| Boiling Point | 42-43 °C at 50 mmHg | |

| Refractive Index | n20/D 1.396 | |

| Flash Point | 5 °C (closed cup) | |

| Solubility | Miscible with ether, dichloromethane, and tetrahydrofuran. | [1] |

| CAS Number | 25015-63-8 | [2] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental procedures that can be adapted for the determination of the physical properties of this compound, with special considerations for its air- and moisture-sensitive nature.

Determination of Boiling Point (Microscale Method)

Given the compound's sensitivity, a microscale boiling point determination under an inert atmosphere is recommended.

Apparatus:

-

Melting point apparatus

-

Melting point capillary tubes

-

Small, sealed capillary insert (prepared by sealing one end of a capillary tube)

-

Syringe for sample injection

-

Inert gas source (e.g., Argon or Nitrogen)

Procedure:

-

A small, sealed capillary tube is placed (sealed end up) inside a standard melting point capillary tube.

-

Using a syringe, approximately 10-20 µL of this compound is injected into the melting point tube. The tube is then quickly sealed or connected to an inert gas line.

-

The melting point tube is placed in a melting point apparatus.

-

The sample is heated rapidly to about 10-15 °C below the expected boiling point.

-

The heating rate is then reduced to approximately 2 °C per minute.

-

The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the inner sealed capillary.

Determination of Density (Oscillating U-tube Method)

Modern digital density meters operating on the oscillating U-tube principle are well-suited for accurate measurements of air-sensitive liquids.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

-

Inert gas source

Procedure:

-

The density meter's measuring cell is cleaned with a suitable solvent (e.g., anhydrous acetone) and dried thoroughly with a stream of inert gas.

-

The instrument is calibrated using dry air and deionized water at the desired measurement temperature (e.g., 25 °C).

-

This compound is drawn into a gas-tight syringe under an inert atmosphere.

-

The sample is carefully injected into the measuring cell, ensuring no air bubbles are introduced.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density. The measurement is recorded once the temperature and reading have stabilized.

Determination of Refractive Index

A digital refractometer is used for the precise measurement of the refractive index.

Apparatus:

-

Digital refractometer with temperature control

-

Syringe for sample application

-

Anhydrous solvent for cleaning (e.g., isopropanol)

-

Inert gas source

Procedure:

-

The prism of the refractometer is cleaned with an anhydrous solvent and dried with a gentle stream of inert gas.

-

The instrument is calibrated using a standard of known refractive index.

-

Under an inert atmosphere, a small drop of this compound is applied to the prism surface using a syringe.

-

The prism cover is closed, and the measurement is initiated.

-

The refractive index (typically at the sodium D-line, 589 nm) and the measurement temperature (e.g., 20 °C) are recorded once the reading is stable.

Key Synthetic Applications: Visualized Workflows

This compound is a cornerstone reagent in hydroboration-oxidation and Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules.

Caption: Workflow of a Hydroboration-Oxidation Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

Pinacolborane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis applications, and experimental protocols of pinacolborane, a versatile reagent in modern organic chemistry.

Pinacolborane, a key organoboron compound, has emerged as an indispensable tool for synthetic chemists, particularly within the realms of pharmaceutical research and drug development. Its stability, reactivity, and versatility in forming carbon-carbon and carbon-heteroatom bonds have solidified its role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of pinacolborane, including its fundamental chemical properties, detailed experimental protocols for its principal reactions, and its significant applications in contemporary chemical synthesis.

Core Chemical Properties

Pinacolborane, systematically named 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a borane-hydrogen bond within a five-membered dioxaborolane ring.[2] This structure confers a unique combination of stability and reactivity, making it a preferred reagent over other hydroborating agents like catecholborane.[2]

Below is a summary of the key quantitative data for pinacolborane:

| Property | Value |

| Chemical Formula | C₆H₁₃BO₂ |

| Molecular Weight | 127.98 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 25015-63-8[1][3][8][9] |

| Appearance | Colorless liquid[1][2] |

| Density | 0.882 g/cm³[1][2] |

| Boiling Point | 42–43 °C at 50 mmHg[1][2] |

Key Synthetic Applications and Experimental Protocols

Pinacolborane is a cornerstone reagent in several pivotal organic transformations, most notably hydroboration and the Miyaura borylation, which furnishes boronic esters for subsequent Suzuki-Miyaura cross-coupling reactions.[5][10]

Iridium-Catalyzed Hydroboration of Alkenes

The hydroboration of alkenes with pinacolborane is a powerful method for the synthesis of alkylboronates, which are versatile intermediates that can be transformed into alcohols, amines, and other functional groups.[8] Iridium-catalyzed hydroboration, in particular, offers high regioselectivity, typically favoring the anti-Markovnikov product.[11]

Detailed Experimental Protocol:

A representative procedure for the iridium-catalyzed hydroboration of an alkene is as follows:

-

Catalyst Preparation: In a nitrogen-flushed glovebox, [Ir(cod)Cl]₂ (3 mol%) and a suitable phosphine ligand, such as dppe (2 equivalents relative to the iridium dimer), are dissolved in a dry, deoxygenated solvent like THF.[2][11] The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: In a separate oven-dried flask under a nitrogen atmosphere, the alkene substrate (1.0 mmol) is dissolved in the same solvent.

-

Addition of Reagents: The prepared catalyst solution is transferred to the flask containing the alkene. Pinacolborane (1.2 equivalents) is then added dropwise to the reaction mixture at room temperature.[11]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired pinacol boronate ester.

Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The Miyaura borylation reaction allows for the synthesis of aryl, vinyl, and alkyl boronic esters from the corresponding halides or triflates.[5] These resulting boronic esters are crucial partners in the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[9]

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid pinacol ester with an aryl halide:

-

Reaction Setup: An oven-dried Schlenk flask is charged with the aryl boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equivalents).

-

Solvent Addition: A degassed solvent system, commonly a mixture of toluene and water, is added to the flask under a nitrogen or argon atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the biaryl product.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Significance in Drug Discovery and Development

The synthetic transformations enabled by pinacolborane are of paramount importance in the pharmaceutical industry.[3][10] The Suzuki-Miyaura coupling, in particular, is widely employed in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs) due to its functional group tolerance and reliability in constructing the carbon skeletons of complex molecules.[3] Furthermore, the direct C-H borylation of heteroarenes using pinacolborane provides a streamlined approach to functionalize core structures prevalent in many medicinal compounds.[1]

Logical Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key components and transformations in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone application of pinacolborane-derived intermediates.

Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. Mechanistic Studies of Cobalt-Catalyzed C(sp2)-H Borylation of Five-Membered Heteroarenes with Pinacolborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pinacolborane [organic-chemistry.org]

- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A Technical Guide for Advanced Chemical Synthesis

Synonyms: Pinacolborane, HBpin

This technical guide provides an in-depth overview of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₃BO₂ |

| Molecular Weight | 127.98 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 42-43 °C at 50 mmHg[1] |

| Density | 0.882 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.396[1] |

| Storage Temperature | 2-8°C[1] |

| InChI Key | UCFSYHMCKWNKAH-UHFFFAOYSA-N[1] |

| SMILES String | CC1(C)OBOC1(C)C[1] |

Synthesis of this compound

The synthesis of pinacolborane can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of a borane source with pinacol.

Experimental Protocol: Synthesis from Borane-Methyl Sulfide Complex and Pinacol

This protocol describes the synthesis of pinacolborane from the reaction of borane-methyl sulfide complex with pinacol.

Materials:

-

Borane-methyl sulfide complex (BH₃·SMe₂)

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Distillation apparatus

Procedure:

-

Under a nitrogen atmosphere, a solution of pinacol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0°C using an ice bath.

-

Borane-methyl sulfide complex is added dropwise to the stirred solution of pinacol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time to ensure complete reaction.

-

The resulting solution containing pinacolborane can be used directly for subsequent reactions or purified.

-

For purification, the solvent and volatile byproducts are removed under reduced pressure. The crude product is then purified by distillation to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with broad applications in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its primary utility lies in its role as a precursor to boronic esters, which are key intermediates in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and pinacolborane is a widely used reagent for the in situ formation of the necessary boronic esters.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid pinacol ester, which can be prepared from this compound.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis

Procedure:

-

To a reaction vessel, add the aryl halide, the boronic acid pinacol ester, the base, and the palladium catalyst.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) by repeated cycles of vacuum and backfilling.

-

The solvent, previously degassed, is added to the reaction mixture.

-

The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is diluted with an appropriate organic solvent and washed with water or brine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired biaryl product.

Other Applications

Beyond the Suzuki-Miyaura reaction, this compound is instrumental in a variety of other synthetic transformations, including:

-

Hydroboration of Alkenes and Alkynes: The addition of the B-H bond of pinacolborane across a carbon-carbon double or triple bond to form alkyl- or alkenylboronates.

-

Borylation of C-H Bonds: The direct functionalization of C-H bonds to install a boryl group, providing a powerful route for the synthesis of complex boronic esters.

-

Formation of Boron-Containing Compounds for Medicinal Chemistry: Boron-containing compounds have emerged as a significant class of therapeutic agents. Pinacolborane serves as a key building block in the synthesis of boronic acid-based drugs and probes. For example, derivatives have been investigated as potential boron delivery agents for Boron Neutron Capture Therapy (BNCT) in the treatment of cancers like glioblastoma.

Safety and Handling

This compound is a flammable liquid and is water-reactive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from sources of ignition and moisture. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Pinacolborane: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals

Abstract

Pinacolborane (HBpin) is a versatile and widely utilized reagent in organic synthesis, particularly in hydroboration and cross-coupling reactions. Its efficacy is, however, intrinsically linked to its stability and proper handling. This technical guide provides an in-depth analysis of the stability of pinacolborane under various conditions, recommended storage and handling procedures, and detailed experimental protocols for stability assessment. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to ensure the integrity and reactivity of pinacolborane in their experimental workflows.

Introduction

Pinacolborane, with the chemical formula C₆H₁₃BO₂, is a key reagent in modern synthetic chemistry due to its utility in forming carbon-boron bonds.[1] Despite its widespread use, the inherent sensitivity of pinacolborane to atmospheric moisture and oxygen necessitates stringent storage and handling protocols to prevent its degradation.[2][3] Decomposition not only reduces the efficacy of the reagent but can also introduce impurities that may complicate reaction pathways and product purification. This guide outlines the critical factors influencing the stability of pinacolborane and provides actionable recommendations for its long-term storage and safe handling.

Chemical Stability and Decomposition Pathway

Pinacolborane is a colorless liquid that is highly flammable and sensitive to both air and moisture.[2][4] The primary route of decomposition involves hydrolysis upon contact with water, leading to the formation of boric acid and pinacol. Additionally, in the presence of nucleophiles, pinacolborane can undergo decomposition to produce borane (BH₃) and borohydride species.[5][6][7]

The decomposition of pinacolborane can be accelerated by:

-

Elevated temperatures: Heat can promote degradation.[8]

-

Presence of impurities: Incompatible with strong oxidizing agents, strong acids, bases, and alcohols.[2]

A simplified representation of the hydrolytic decomposition pathway is presented below.

Recommended Storage and Handling Procedures

To maintain the integrity and reactivity of pinacolborane, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on best practices derived from safety data sheets and empirical evidence.[2][3][4][8][9]

A logical workflow for the proper handling and storage of pinacolborane is depicted below.

Quantitative Stability Data

While comprehensive kinetic data for the decomposition of pinacolborane under a wide range of conditions is not extensively published, the following table summarizes the expected stability based on its known chemical properties. These values are illustrative and actual stability will depend on the specific conditions and purity of the material.

| Storage Condition | Temperature | Atmosphere | Expected Shelf Life (Purity >95%) | Primary Decomposition Products |

| Ideal | 2-8 °C[8][9] | Inert Gas (Argon/Nitrogen)[8] | > 12 months | Minimal |

| Refrigerated | 2-8 °C[8][9] | Air (sealed container) | 3-6 months | Pinacol, Boric Acid |

| Room Temperature | 20-25 °C | Inert Gas (Argon/Nitrogen)[8] | 6-12 months | Pinacol, Boric Acid |

| Room Temperature | 20-25 °C | Air (sealed container) | < 3 months | Pinacol, Boric Acid |

| Elevated Temperature | > 30 °C | Any | Rapid Decomposition | Pinacol, Boric Acid, Boron Oxides[8] |

Experimental Protocols for Stability Assessment

To ensure the quality of pinacolborane, particularly for sensitive applications, it is advisable to periodically assess its purity. The following protocols outline methods for quantifying the stability of pinacolborane.

Purity Assessment by ¹H and ¹¹B NMR Spectroscopy

Objective: To determine the purity of pinacolborane and identify the presence of common decomposition products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Pinacolborane sample

-

Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

-

NMR tubes with airtight caps (e.g., J. Young tubes)

-

Inert atmosphere glovebox or Schlenk line

-

NMR spectrometer

Procedure:

-

Sample Preparation (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas, add approximately 0.5 mL of the anhydrous deuterated solvent to a clean, dry NMR tube. b. Using a microsyringe, carefully add 10-20 µL of the pinacolborane sample to the NMR tube. c. Securely cap the NMR tube to prevent atmospheric contamination. d. Gently mix the sample by inverting the tube several times.

-

¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. b. The characteristic signal for the B-H proton of pinacolborane appears as a broad singlet around δ 4.2 ppm. c. The methyl protons of the pinacol group appear as a sharp singlet at approximately δ 1.2 ppm. d. The presence of pinacol (a hydrolysis product) will be indicated by a singlet for the methyl protons around δ 1.2 ppm and a singlet for the hydroxyl protons (variable chemical shift). e. Integrate the B-H proton signal and the methyl proton signals to determine the relative purity.

-

¹¹B NMR Spectroscopy: a. Acquire a proton-decoupled ¹¹B NMR spectrum. b. Pinacolborane exhibits a characteristic broad singlet at approximately δ 28 ppm. c. The presence of boric acid or other boron-containing impurities will result in additional signals in the spectrum.

Stability Study under Accelerated Conditions

Objective: To evaluate the stability of pinacolborane under simulated storage conditions over time.

Materials:

-

Multiple sealed vials of high-purity pinacolborane from the same batch.

-

Temperature-controlled storage chambers (e.g., refrigerators, incubators).

-

Inert atmosphere glovebox or Schlenk line.

-

Analytical equipment for purity assessment (e.g., NMR spectrometer, GC-MS).

Procedure:

-

Initial Analysis (T=0): a. Take an initial sample of the pinacolborane and determine its purity using the NMR protocol described in Section 5.1. This will serve as the baseline.

-

Sample Storage: a. Store the vials of pinacolborane under different conditions: i. Condition A (Ideal): 2-8 °C under an inert atmosphere. ii. Condition B (Refrigerated, Air): 2-8 °C in a sealed container exposed to the headspace of air. iii. Condition C (Room Temperature, Inert): 20-25 °C under an inert atmosphere. iv. Condition D (Room Temperature, Air): 20-25 °C in a sealed container exposed to the headspace of air.

-

Time-Point Analysis: a. At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening under an inert atmosphere. c. Determine the purity of the pinacolborane using the NMR protocol.

-

Data Analysis: a. Plot the purity of pinacolborane as a function of time for each storage condition. b. Analyze the data to determine the rate of decomposition under each condition and to establish a recommended shelf life.

Conclusion

The stability of pinacolborane is a critical factor that directly impacts its performance in organic synthesis. By understanding its decomposition pathways and adhering to the stringent storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the integrity and reactivity of this valuable reagent. Regular purity assessment using the provided experimental protocols is recommended to guarantee the quality of pinacolborane for use in sensitive and high-stakes applications.

References

- 1. Hidden Boron Catalysis: Nucleophile-Promoted Decomposition of HBpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 6. Pinacolborane | 25015-63-8 [chemicalbook.com]

- 7. Pinacolborane [organic-chemistry.org]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

The B-H Bond of Pinacolborane: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacolborane (HBpin), a commercially available and relatively stable organoborane reagent, has become an indispensable tool in modern organic synthesis. Its reactivity is centered around the polar boron-hydrogen (B-H) bond, which enables a diverse range of chemical transformations critical to the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the reactivity of the B-H bond in pinacolborane, focusing on its application in hydroboration, reduction, and borylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent.

Core Reactivities of the Pinacolborane B-H Bond

The synthetic utility of pinacolborane stems primarily from three key reaction classes:

-

Hydroboration: The addition of the B-H bond across a carbon-carbon double or triple bond. This process is fundamental for the synthesis of organoboron compounds, which are valuable intermediates.[1]

-

Reduction: The delivery of a hydride to a polarized functional group, such as a carbonyl or imine.

-

Borylation: The catalyzed functionalization of C-H or C-X (where X is a halide) bonds to form a C-B bond.

These transformations are often facilitated by transition metal catalysts, which modulate the reactivity and selectivity of the B-H bond addition.

Hydroboration Reactions

The hydroboration of alkenes and alkynes is a cornerstone of pinacolborane chemistry, providing access to a wide array of alkyl- and alkenylboronate esters. These products are stable and can be readily isolated and purified.[2]

Catalytic Hydroboration of Alkenes

Transition metal catalysis is frequently employed to achieve high efficiency and selectivity in the hydroboration of alkenes with pinacolborane. Rhodium and iridium complexes are among the most effective catalysts.[3]

Regioselectivity: A key aspect of alkene hydroboration is the control of regioselectivity—whether the boron atom adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the double bond. The choice of metal catalyst can have a profound impact on the regiochemical outcome. For instance, in the hydroboration of vinyl arenes, rhodium catalysts typically favor the formation of the branched (Markovnikov) product, while iridium catalysts direct the reaction towards the linear (anti-Markovnikov) isomer with high selectivity.[3]

Table 1: Comparison of Rhodium and Iridium Catalysts in the Hydroboration of Styrene with Pinacolborane

| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Branched:Linear Ratio | Yield (%) | Reference |

| 1 | [Rh(COD)₂]BF₄ (1) | DPPB | CH₂Cl₂ | 25 | 1 | >96:4 | 96 | [1] |

| 2 | [Ir(COD)Cl]₂ (1.5) | dppe | THF | rt | 3 | <1:99 | 95 | [4] |

Enantioselectivity: The use of chiral ligands on the metal catalyst allows for asymmetric hydroboration, providing access to chiral boronate esters, which are valuable building blocks in pharmaceutical synthesis.[3] The enantioselectivity can be highly dependent on the ligand structure.

Table 2: Enantioselective Rhodium-Catalyzed Hydroboration of Styrene with Pinacolborane

| Entry | Rhodium Catalyst (mol%) | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | b:l Ratio | ee (%) | Reference |

| 1 | [Rh(COD)₂]BF₄ (2) | (R,R)-DIOP | CH₂Cl₂ | 25 | 18 | 99 | 69:31 | 91 | [5] |

| 2 | [Rh(COD)₂]BF₄ (1) | (R)-BINAP | DCE | 25 | 24 | 95 | 98:2 | 91 | [1] |

| 3 | [Rh(COD)₂]BF₄ (1) | (S,S)-JOSIPHOS | DCE | 25 | 24 | 98 | 98:2 | 92 | [1] |

Experimental Protocol: Rhodium-Catalyzed Hydroboration of Styrene

The following is a representative protocol for the rhodium-catalyzed hydroboration of styrene with pinacolborane:

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the desired chiral phosphine ligand (e.g., JOSIPHOS, 1.2 mol%). Anhydrous and degassed solvent (e.g., 1,2-dichloroethane) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, styrene (1.0 mmol) is added via syringe.

-

Addition of Pinacolborane: Pinacolborane (1.1 mmol) is then added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS until completion (typically 12-24 hours).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (pre-treated with a boric acid solution to prevent hydrolysis of the pinacol ester) using a hexane/ethyl acetate gradient to afford the desired pinacol boronate ester.[6]

Caption: Generalized workflow for catalytic hydroboration.

Caption: Simplified catalytic cycle for Rh-catalyzed hydroboration.

Reduction of Functional Groups

The B-H bond in pinacolborane can act as a source of hydride for the reduction of various functional groups. While less reactive than reagents like lithium aluminum hydride, pinacolborane offers the advantage of higher chemoselectivity, often in the presence of a catalyst.

Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a key transformation in organic synthesis. Pinacolborane, in conjunction with a suitable catalyst, can efficiently effect this reduction.[7] Lanthanide and zinc complexes have been shown to be effective catalysts.[1][8]

Table 3: Catalytic Reduction of Methyl Benzoate with Pinacolborane

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | La[N(SiMe₃)₂]₃ (1) | Toluene | 25 | 1 | >99 | [9] |

| 2 | Iminopyridine-ligated Zn complex (5) | Neat | 90 | 12 | 97 | [8] |

Experimental Protocol: Lanthanide-Catalyzed Reduction of an Ester

The following protocol is based on the lanthanum-catalyzed reduction of an ester with pinacolborane:

-

Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the ester substrate (1.0 mmol), pinacolborane (2.2 mmol), and a stock solution of La[N(SiMe₃)₂]₃ in toluene (1 mol%).

-

Reaction Conditions: The reaction mixture is stirred at 25°C.

-

Monitoring and Quenching: The reaction is monitored by GC-MS. Upon completion, the reaction is quenched by the addition of methanol.

-

Hydrolysis and Purification: The resulting boronate esters are hydrolyzed to the corresponding alcohols by the addition of aqueous HCl. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[9]

Caption: Proposed mechanism for La-catalyzed ester reduction.[9]

Borylation Reactions

The formation of carbon-boron bonds through the borylation of C-H and C-X bonds is a powerful strategy for the synthesis of aryl- and heteroarylboronate esters, which are key precursors for Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Borylation of Aryl Halides

The Miyaura borylation, the palladium-catalyzed cross-coupling of aryl halides with a boron source, is a widely used method. Pinacolborane is an economical and atom-efficient boron source for this transformation.

Table 4: Palladium-Catalyzed Borylation of 4-Chloroanisole with Pinacolborane

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | PdCl₂(CH₃CN)₂ (3) | SPhos (12) | NEt₃ | 1,4-Dioxane | 80 | 18 | 92 | [10] |

| 2 | Pd(dba)₂ (3) | t-Bu-DPEphos (6) | NEt₃ | 1,4-Dioxane | 120 | 16 | 85 | [4] |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | KOAc | EtOH | 80 | 18 | 90 |

Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Chloride

The following is a general procedure for the palladium-catalyzed borylation of an aryl chloride:

-

Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., PdCl₂(CH₃CN)₂, 3 mol%) and the ligand (e.g., SPhos, 12 mol%). The tube is evacuated and backfilled with argon.

-

Reagent Addition: The aryl chloride (1.0 mmol), pinacolborane (1.5 mmol), and triethylamine (3.0 mmol) are added via syringe, followed by the solvent (e.g., 1,4-dioxane).

-

Reaction Conditions: The reaction mixture is heated to 80°C and stirred for the required time (typically 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the arylboronate ester.[10]

Iridium-Catalyzed C-H Borylation

A significant advancement in borylation chemistry is the direct functionalization of C-H bonds. Iridium catalysts are particularly effective for the borylation of aromatic and heteroaromatic C-H bonds with pinacolborane. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond.

Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Conclusion

The B-H bond in pinacolborane is a versatile functional group that enables a wide range of important synthetic transformations. Through catalyzed hydroboration, reduction, and borylation reactions, pinacolborane provides access to valuable boronate ester intermediates and facilitates the construction of complex molecular architectures. The choice of catalyst and reaction conditions allows for a high degree of control over the selectivity of these processes. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of pinacolborane in their synthetic endeavors, particularly in the fields of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A DFT study on the reaction mechanism of enantioselective reduction of ketones with borane catalyzed by a B-methoxy-oxazaborolidine catalyst derived from (-)-β-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane), a widely used reagent in organic synthesis. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 25015-63-8[1] |

| Molecular Formula | C₆H₁₃BO₂[1] |

| Molecular Weight | 127.98 g/mol [1][2] |

| Appearance | Colorless liquid[1] |

| Density | 0.882 g/mL at 25 °C[1][3] |

| Boiling Point | 42-43 °C at 50 mmHg[1][3] |

| Flash Point | 5 °C (41 °F) - closed cup[3][4] |

| Refractive Index | n20/D 1.396[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Flammable Liquids | Category 2[5] |

| Substances and mixtures which in contact with water emit flammable gases | Category 1[5] |

| Skin Corrosion/Irritation | Category 2[5] |

| Serious Eye Damage/Eye Irritation | Category 2[6] |

| Reproductive Toxicity | Category 1B |

GHS Pictograms:

GHS02: Flame GHS05: Corrosion GHS07: Exclamation Mark

Signal Word: Danger[5]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[5]

-

H260: In contact with water releases flammable gases which may ignite spontaneously.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[6]

-

May damage fertility or the unborn child.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Handle under inert gas. Protect from moisture. Wear protective gloves, eye protection, and face protection.[7]

-

Response: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. DO NOT use water.[4] IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[7]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

NFPA 704 Rating (estimated):

-

Health: 2 (Indicates a hazardous material that can cause temporary incapacitation or residual injury.)

-

Flammability: 3 (Indicates a material that can be ignited under almost all ambient temperature conditions.)

-

Instability: 2 (Indicates a material that is normally unstable and readily undergoes violent chemical change but does not detonate.)

-

Special: W (Indicates a material that reacts with water in a dangerous manner.)[4]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. Many safety data sheets state that the toxicological properties have not been fully investigated.[7][8]

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[9] |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TWA) for this compound from major regulatory bodies like OSHA.[9]

Experimental Protocols

Disclaimer: The following protocols are representative of standard testing procedures and are provided for informational purposes. It is not confirmed that these specific tests were performed on this compound.

Skin Irritation Testing (In Vitro)

-

Method: Reconstructed Human Epidermis (RhE) Test (e.g., OECD Test Guideline 439).

-

Principle: This test assesses the potential of a substance to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermal model.

-

Procedure:

-

A small amount of the test substance is applied topically to the tissue surface.

-

The tissue is incubated for a defined period.

-

After incubation, the viability of the cells is determined using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Eye Irritation Testing (In Vitro)

-

Method: Reconstructed human Cornea-like Epithelium (RhCE) Test (e.g., OECD Test Guideline 492).

-

Principle: This method evaluates the potential of a substance to cause eye irritation by assessing its effect on a reconstructed human cornea-like epithelium model.

-

Procedure:

-

The test substance is applied to the surface of the corneal tissue model.

-

The tissue is incubated for a specific duration.

-

Cell viability is measured, typically using the MTT assay.

-

A significant decrease in cell viability suggests the substance has the potential to be an eye irritant.

-

Flash Point Determination

-

Method: Closed-cup method (e.g., Pensky-Martens closed-cup tester, ASTM D93).

-

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced in a closed vessel.

-

Procedure:

-

The liquid is heated at a slow, constant rate in a closed cup.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which a flash is observed.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety-related workflows and logical relationships for handling this compound.

Caption: First-aid measures for different exposure routes.

Caption: Spill response workflow for pinacolborane.

Caption: Logical relationships for safe storage and handling.

Transportation Information

This compound is regulated for transport.

-

UN Number: UN3399[8]

-

Proper Shipping Name: ORGANOMETALLIC SUBSTANCE, LIQUID, WATER-REACTIVE, FLAMMABLE[8]

-

Hazard Class: 4.3 (Substances which, in contact with water, emit flammable gases)[8]

-

Subsidiary Hazard Class: 3 (Flammable liquids)[8]

-

Packing Group: II[8]

This guide provides a detailed summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to all prescribed safety precautions. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

- 1. Pinacolborane - Wikipedia [en.wikipedia.org]

- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 25015-63-8 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Pinacolborane | C6H12BO2 | CID 6364989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

understanding the 1H NMR spectrum of pinacolborane

An In-depth Technical Guide to the ¹H NMR Spectrum of Pinacolborane

Pinacolborane, systematically named 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and often abbreviated as HBpin, is a versatile and widely used reagent in organic synthesis.[1] It is a key player in hydroboration reactions and the Suzuki-Miyaura cross-coupling, making its structural elucidation and purity assessment critical for researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of pinacolborane, intended for researchers, scientists, and professionals in drug development.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of pinacolborane is characterized by its simplicity, displaying two main signals corresponding to the two distinct proton environments in the molecule: the methyl protons of the pinacol group and the single proton directly attached to the boron atom.

The key features of the spectrum in deuterated chloroform (CDCl₃) are:

-

A sharp singlet for the methyl protons: The twelve equivalent methyl protons (-C(CH₃)₂) on the pinacol backbone are chemically identical and do not couple with other protons, resulting in a single, intense peak.

-

A complex signal for the borane proton: The proton directly bonded to the boron atom (B-H) exhibits a more complex signal due to coupling with the boron nucleus.

Data Presentation

The quantitative data for the ¹H NMR spectrum of pinacolborane, recorded in CDCl₃, are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

| ~1.25 | Singlet | 12H | -C(CH₃)₂ | N/A |

| ~4.1 (Broad) | Multiplet (Broad) | 1H | B-H | ¹J(¹¹B,¹H) ≈ 130-150 |

Note: The exact chemical shift of the B-H proton can be variable and the signal is often broad. The coupling constant is an approximation based on typical values for similar compounds, as direct measurement from the often poorly resolved ¹H spectrum is difficult.

Detailed Signal Interpretation

The Methyl Protons (-C(CH₃)₂)

The twelve protons of the four methyl groups are equivalent due to the free rotation around the carbon-carbon single bond of the pinacol backbone. This equivalence results in a single resonance at approximately 1.25 ppm. The absence of any adjacent, non-equivalent protons leads to the signal appearing as a sharp singlet. Its integration value of 12H makes it a prominent feature in the spectrum.

The Borane Proton (B-H)

The signal for the proton attached to the boron atom is significantly influenced by the properties of the boron nucleus. Boron has two naturally occurring NMR-active isotopes: ¹¹B (spin I = 3/2, ~80.4% natural abundance) and ¹⁰B (spin I = 3, ~19.6% natural abundance).[2]

Theoretically, the B-H proton should be split by both isotopes:

-

Coupling to ¹¹B (I=3/2) should result in a 1:1:1:1 quartet.

-

Coupling to ¹⁰B (I=3) should result in a 1:1:1:1:1:1:1 septet.[2]

However, both boron isotopes are quadrupolar nuclei. Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.[3] This rapid quadrupolar relaxation of the boron nucleus causes a broadening of the signal of the proton it is coupled to.

As a result, the fine structure of the quartet and septet is often partially or completely obscured, leading to a single broad multiplet in the region of 4.1 ppm. The one-bond coupling constant, ¹J(¹¹B,¹H), is large, typically in the range of 130-150 Hz, but resolving this coupling in the ¹H spectrum can be challenging due to the quadrupolar broadening. The use of ¹¹B decoupling experiments can simplify this region of the spectrum to a sharp singlet, confirming the B-H correlation.[2]

Experimental Protocols

The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of pinacolborane.

1. Sample Preparation:

-

Pinacolborane is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of pinacolborane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, but other deuterated solvents can be used depending on the experimental requirements.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern NMR spectrometers can also reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a Fourier transform NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for better resolution.

-